4,6-Difluoro-1-benzofuran-3-carboxylic acid
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Overview
Description
4,6-Difluoro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H4F2O3 and a molecular weight of 198.13 g/mol It is a derivative of benzofuran, characterized by the presence of two fluorine atoms at the 4 and 6 positions and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzofuran-3-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted benzofuran derivatives
Scientific Research Applications
4,6-Difluoro-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1-benzofuran-3-carboxylic acid and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 4-Fluoro-1-benzofuran-3-carboxylic acid
- 6-Fluoro-1-benzofuran-3-carboxylic acid
- 1-Benzofuran-3-carboxylic acid
Comparison: 4,6-Difluoro-1-benzofuran-3-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to its mono-fluorinated or non-fluorinated counterparts . The dual fluorination enhances its stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,6-difluoro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-4-1-6(11)8-5(9(12)13)3-14-7(8)2-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSJXUGUIOQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=C2C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517807-37-2 |
Source
|
Record name | 4,6-difluoro-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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